molecular formula C4H11NO3S B3270106 N-(3-hydroxypropyl)methanesulfonamide CAS No. 52177-30-7

N-(3-hydroxypropyl)methanesulfonamide

Cat. No. B3270106
CAS RN: 52177-30-7
M. Wt: 153.2 g/mol
InChI Key: NOFYEXWWSDGTDS-UHFFFAOYSA-N
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Description

“N-(3-hydroxypropyl)methanesulfonamide” is a chemical compound . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “N-(3-hydroxypropyl)methanesulfonamide” is 153.2 . Its IUPAC name is “N-(3-hydroxypropyl)methanesulfonamide” and its InChI code is "1S/C4H11NO3S/c1-9(7,8)5-3-2-4-6/h5-6H,2-4H2,1H3" .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-hydroxypropyl)methanesulfonamide” are not available, methanesulfonamides are known to be used in the hydrolysis step in Sharpless asymmetric dihydroxylations .


Physical And Chemical Properties Analysis

“N-(3-hydroxypropyl)methanesulfonamide” has a molecular weight of 153.2 . Its physical form is oil .

Scientific Research Applications

Asymmetric Dihydroxylation Catalyst

Methanesulfonamide derivatives like N-(3-hydroxypropyl)methanesulfonamide have been studied for their role in asymmetric dihydroxylation, a vital process in organic synthesis. Junttila and Hormi (2009) investigated the effect of methanesulfonamide in Sharpless asymmetric dihydroxylation. They found that weakly acidic methanesulfonamide acts as a general acid catalyst, accelerating the reaction in certain conditions (Junttila & Hormi, 2009).

Quantum Chemical Calculation for Antioxidant Activity

The compound's derivatives have also been used in quantum-chemical calculations to predict antioxidant activities. Xue et al. (2022) applied theoretical calculations to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to optimize their state, predict free energy, and determine molecular orbitals for spectrum formation (Xue et al., 2022).

Chemoselective N-Acylation Reagents

Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, as chemoselective N-acylation reagents. Their research focused on the structure-reactivity relationship, demonstrating these derivatives' utility in synthetic chemistry (Kondo et al., 2000).

Synthesis Methods

Research has also focused on developing synthesis methods for methanesulfonamide derivatives. Korolev et al. (2003) elaborated two methods for synthesizing (indol-3-yl)methanesulfonamide, showcasing the versatility of these compounds in synthetic applications (Korolev et al., 2003).

Mechanism of Action

The mechanism of action of methanesulfonamides involves their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu .

Safety and Hazards

“N-(3-hydroxypropyl)methanesulfonamide” is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

N-(3-hydroxypropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-9(7,8)5-3-2-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFYEXWWSDGTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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